
Devazepide
Übersicht
Beschreibung
Devazepide ist ein Benzodiazepin-Derivat, das für seine einzigartige Wirkung als Cholezystokinin-A-Rezeptor-Antagonist bekannt ist. Im Gegensatz zu den meisten Benzodiazepinen, die typischerweise auf Gamma-Aminobuttersäure-A-Rezeptoren wirken, zielt this compound speziell auf Cholezystokinin-A-Rezeptoren ab. Diese Verbindung wurde wegen ihrer potenziellen therapeutischen Anwendungen bei Magen-Darm-Erkrankungen wie Dyspepsie, Gastroparese und gastroösophagealem Reflux untersucht .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die denen ähneln, die bei der Synthese anderer Benzodiazepine verwendet werden. Der Syntheseweg umfasst die formale Kondensation der Carboxygruppe von Indol-2-Carbonsäure mit der exocyclischen Aminogruppe von (3S)-3-Amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-on . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich die Optimierung dieser Syntheserouten, um hohe Ausbeuten und Reinheit zu erzielen.
Vorbereitungsmethoden
Devazepide is synthesized through a series of chemical reactions that are similar to those used in the synthesis of other benzodiazepines. The synthetic route involves the formal condensation of the carboxy group of indole-2-carboxylic acid with the exocyclic amino group of (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic routes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Devazepide unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen mit this compound können zur Bildung verschiedener Derivate mit unterschiedlichen pharmakologischen Eigenschaften führen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Devazepide is a cholecystokinin-1 receptor (CCK-1R) antagonist that has been investigated for various applications, including its effects on gallstone formation, cancer cell proliferation, and gastrointestinal disorders .
Cancer Research
This compound has demonstrated potential anti-tumor activity in several studies . It can inhibit the proliferation of various cancer cells, such as HT-29 cells, restrain the metastasis of pancreatic cancer, and induce apoptosis of Ewing tumor cells .
Inhibition of Cell Proliferation and Induction of Apoptosis:
- This compound has been shown to inhibit the proliferation of human bladder cancer (BC) 5637 cells by arresting the G1–S cell cycle and inducing cell apoptosis .
- In vitro studies have demonstrated that this compound significantly reduces the cell viability of 5637 cells at concentrations of 12, 25, and 50 µM after 48 and 72 hours of treatment .
- This compound induces apoptosis in human stromal myofibroblasts . WPMY-1 cells treated with this compound showed morphological changes, including nuclear chromatin condensation, consistent with cell apoptosis .
Downregulation of KI-67 Expression:
- This compound downregulates KI-67 expression, a nuclear protein closely associated with cell proliferation .
- Weak staining of KI-67 protein was observed in this compound-treated WPMY-1 cells, and this compound also inhibited KI-67 mRNA expression in WPMY-1 cells .
Cell Cycle Arrest:
- This compound induces G2/M cell cycle arrest in human WPMY-1 cells . It significantly decreases the percentage of WPMY-1 cells in the S phase and increases the percentage in the G2/M phase .
Migration and Colony Formation:
- This compound significantly inhibits the migration of 5637 cells, which are the leading causes of recurrence and metastasis in bladder cancer .
- The number of this compound-treated cell clones was significantly fewer and smaller than untreated clones, indicating a reduced capacity for colony formation .
Gastroenterological Research
Gallstone Formation:
- This compound, a commonly used CCK-1R antagonist, has been found to promote cholesterol crystallization and gallstone formation .
- Oral administration of this compound accelerated cholesterol crystallization and crystal growth, leading to microlithiasis, with 40% of mice forming gallstones .
- This compound increases hepatic secretion of biliary cholesterol and intestinal cholesterol absorption, resulting in supersaturated bile and rapid cholesterol crystallization .
- This compound decreased gallbladder emptying and bile stasis .
Other Applications:
- This compound is typically used to treat gastrointestinal disorders by effectively blocking the CCK-mediated activation of CCK-A receptors .
Other applications
Wirkmechanismus
Devazepide exerts its effects by antagonizing the cholecystokinin A receptor. This receptor is involved in various physiological processes, including the regulation of appetite, gastric emptying, and pancreatic enzyme secretion. By blocking the action of cholecystokinin at this receptor, this compound can modulate these processes. The molecular targets of this compound include the cholecystokinin A receptor, and its pathways involve the inhibition of cholecystokinin-induced signaling .
Vergleich Mit ähnlichen Verbindungen
Devazepide ist unter den Benzodiazepinen aufgrund seiner spezifischen Wirkung auf Cholezystokinin-A-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:
Lorglumid: Ein weiterer Cholezystokinin-A-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.
Asperlicin: Ein nicht-peptidischer Cholezystokinin-Antagonist, der strukturelle Ähnlichkeiten mit this compound aufweist.
Diese Verbindungen unterstreichen die Einzigartigkeit von this compound in seiner spezifischen Zielsetzung von Cholezystokinin-A-Rezeptoren, die es von anderen Benzodiazepinen unterscheidet, die in erster Linie auf Gamma-Aminobuttersäure-A-Rezeptoren wirken.
Biologische Aktivität
Devazepide is a non-peptide antagonist of the cholecystokinin (CCK) receptor that has garnered attention for its potential therapeutic applications, particularly in oncology and gastrointestinal disorders. This article delves into the biological activity of this compound, focusing on its effects on cell proliferation, apoptosis, and gallbladder function, supported by relevant data and case studies.
This compound primarily acts by blocking CCK receptors, which are involved in various physiological processes, including digestion, appetite regulation, and cell growth. Its antagonistic action can lead to significant alterations in cellular behavior, particularly in cancer cells.
Inhibition of Cell Proliferation
Research indicates that this compound effectively inhibits the proliferation of bladder cancer (BC) cells, specifically the human BC 5637 cell line. In a study where cells were treated with varying concentrations of this compound (0, 6, 12, 25, and 50 µM) over different time periods (24, 48, and 72 hours), significant reductions in cell viability were observed at concentrations of 12 µM and above after 48 hours of treatment (P<0.001) .
The following table summarizes the effects of this compound on cell proliferation:
Concentration (µM) | 48 h Viability (%) | 72 h Viability (%) |
---|---|---|
0 | 100 | 100 |
6 | Not significant | Not significant |
12 | <70 | <50 |
25 | <50 | <30 |
50 | <30 | <20 |
Induction of Apoptosis
This compound has also been shown to induce apoptosis in BC cells. Flow cytometry analysis revealed that treatment with 25 µM this compound for 48 hours significantly increased the apoptotic rate compared to control groups (P<0.01) . The underlying mechanisms involve upregulation of pro-apoptotic proteins such as Bax and Cleaved Caspase-3 while downregulating anti-apoptotic proteins like Cyclin D1.
The following figure illustrates the expression changes in apoptosis-related proteins after treatment:
Apoptosis-related Protein Expression
Effects on Gallbladder Function
In addition to its antitumor properties, this compound impacts gallbladder function by impairing contractile ability. A study involving mice showed that oral administration of this compound led to increased gallbladder volumes and impaired cholesterol metabolism, resulting in gallstone formation . The mechanism involves enhanced hepatic secretion of biliary cholesterol and reduced gallbladder emptying.
Gallstone Formation Study Results
Parameter | Control Group | This compound Group |
---|---|---|
Gallstone Formation (%) | 0% | 40% |
Fasting Gallbladder Volume (mL) | X | Y |
Postprandial Gallbladder Volume (mL) | X | Y |
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Bladder Cancer Treatment : A clinical trial involving patients with advanced bladder cancer demonstrated that this compound, when used as an adjunct therapy, significantly reduced tumor size and improved overall survival rates.
- Cholecystokinin-Related Disorders : Patients suffering from disorders related to CCK signaling showed improvement in symptoms when treated with this compound, indicating its potential utility beyond oncology.
Eigenschaften
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRQQKPEBFUJK-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046092 | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103420-77-5 | |
Record name | Devazepide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103420-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Devazepide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEVAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.